2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfonyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-21-12-18(16-6-4-5-7-17(16)21)25(23,24)13-19(22)20-15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOCUWPHSJIXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(1-Ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 348.44 g/mol
The biological activity of 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
- Modulation of Receptor Activity : The indole moiety is known for its role in modulating neurotransmitter receptors, potentially affecting pain and mood regulation.
Anticancer Activity
Recent research has demonstrated that compounds similar to 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that related indole-based compounds can induce apoptosis in cancer cell lines through various pathways, including:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Inhibition of Proliferation : Reducing cell viability in vitro.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 15 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 10 | Cell cycle arrest |
Anti-inflammatory Effects
Indole derivatives have been recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential application in treating inflammatory diseases. Studies have indicated that:
- Reduction of TNF-alpha and IL-6 : In vitro assays showed decreased levels of these cytokines when treated with the compound.
Neuroprotective Effects
The neuroprotective potential of indole derivatives has been explored, with findings suggesting that they may protect neuronal cells from oxidative stress and apoptosis. This could be particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
-
Study on Anticancer Activity :
- Researchers synthesized a series of indole derivatives, including 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide.
- Results indicated that the compound exhibited notable cytotoxicity against various cancer cell lines, with an IC50 value comparable to standard chemotherapeutic agents.
-
Study on Anti-inflammatory Properties :
- In a controlled study, the compound was administered to animal models with induced inflammation.
- Significant reductions in paw edema were observed, supporting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among comparable compounds include:
- Indole Substitution: 2-[(1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl]-N-(2,3-dimethylphenyl)acetamide (): Replaces the ethyl group on the indole nitrogen with a 4-fluorobenzyl moiety and substitutes the 4-methylphenyl with 2,3-dimethylphenyl. 2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide (): Features a methoxy group at the indole 4-position and a methylsulfanylphenyl acetamide. Methoxy groups can modulate electron density and solubility .
- Sulfonamide/Acetamide Modifications: 2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-morpholinophenyl)acetamide (): Replaces the indole-sulfonyl linkage with a phenylsulfonamide and introduces a morpholine ring. Morpholine enhances water solubility and pharmacokinetic properties .
Key Structural-Activity Relationships (SARs)
- Indole Substituents : Ethyl or benzyl groups on the indole nitrogen influence lipophilicity and metabolic stability. Fluorinated benzyl groups () may enhance blood-brain barrier penetration.
- Sulfonyl Linkage : The sulfonyl group increases polarity and hydrogen-bond acceptor capacity, critical for target binding (e.g., enzymes or receptors).
- Acetamide Modifications: Para-methylphenyl () or morpholinophenyl () groups balance lipophilicity and solubility. Bulky substituents (e.g., isopropylphenoxy in ) may hinder passive diffusion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
